molecular formula C13H17NO3 B2759267 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid CAS No. 926230-52-6

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid

Cat. No.: B2759267
CAS No.: 926230-52-6
M. Wt: 235.283
InChI Key: VOQFHFKQLBBNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . The IUPAC name for this compound is 4-[(2-methyl-4-morpholinyl)methyl]benzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Benzoic Acid and Its Derivatives in Gut Function Regulation

Benzoic acid, known for its antibacterial and antifungal properties, is extensively used in foods and feeds. Studies have shown that benzoic acid can improve growth and health by enhancing gut functions. This improvement in gut functions includes digestion, absorption, barrier enhancement, and the regulation of enzyme activity, redox status, immunity, and microbiota. The research utilized piglets and porcine intestinal epithelial cells as models, demonstrating the potential gut function benefits through appropriate levels of benzoic acid, while also noting the adverse effects of excessive administration (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetic Analysis of Benzoic Acid

A comprehensive pharmacokinetic analysis of benzoic acid across different species, including rats, guinea pigs, and humans, was conducted to understand metabolic and dosimetric variations. The study designed physiologically-based pharmacokinetic (PBPK) models to predict the hepatic metabolism of benzoic acid to hippuric acid, demonstrating the predictive strength and robustness of these models. This analysis provides insights into internal exposures corresponding to various dosing schemes, highlighting the implications for assessing dietary exposures to benzoates and reducing interspecies uncertainty factors (Hoffman & Hanneman, 2017).

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in numerous consumer products. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to their continuous introduction into the environment from product consumption. This review addresses the occurrence, fate, and behavior of parabens in aquatic environments, their interactions with free chlorine leading to chlorinated by-products, and the need for further studies on the toxicity of these chlorinated compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on “4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid” are not available in the sources I found, the compound’s potential biological activity suggests it could be of interest in the field of medicinal chemistry or proteomics research .

Properties

IUPAC Name

4-[(2-methylmorpholin-4-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFHFKQLBBNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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